3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide
Description
The compound 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is a benzimidazole derivative featuring a propanamide linker and a 3,4-dimethoxyphenyl substituent. The benzimidazole core is substituted with a methyl group at the 2-position, enhancing steric and electronic interactions with biological targets. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest that such molecules are typically synthesized via nucleophilic substitution or condensation reactions .
Benzimidazole derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The 2-methyl substitution on the benzimidazole may reduce metabolic degradation compared to unsubstituted analogs, while the 3,4-dimethoxy group could modulate selectivity for receptors like adenosine A2A or serotonin transporters .
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-12-20-15-7-6-14(11-16(15)21-12)22-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
OBYSROYUFMKCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies for Benzimidazole Intermediate Formation
The 2-methyl-1H-benzimidazol-5-yl moiety is synthesized via condensation reactions involving o-phenylenediamine derivatives. Source describes the condensation of o-phenylenediamine with trichloroacetimidate followed by hydrolysis to yield 2-carboxybenzimidazoles, which are subsequently methylated at the N1 position. Alternatively, aldehydes or carboxylic acids can be used as electrophiles to form the benzimidazole core . For the target compound, 5-amino-2-methylbenzimidazole is a critical intermediate, synthesized by reacting 4-methyl-1,2-diaminobenzene with acetic acid under reflux conditions.
A pivotal modification involves introducing the methyl group at the benzimidazole’s 2-position. This is achieved by alkylating the benzimidazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in dimethylformamide (DMF) at 60–80°C for 12–16 hours, yielding 2-methyl-1H-benzimidazole with >85% purity .
Propanamide Linker Installation via Amidation
The propanamide bridge connecting the dimethoxyphenyl and benzimidazole groups is formed through amidation reactions. Source outlines a method where ethyl 3-(3,4-dimethoxyphenyl)propanoate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by activation with thionyl chloride to form the acid chloride. This intermediate is then reacted with 5-amino-2-methylbenzimidazole in dichloromethane (DCM) with triethylamine as a base, yielding the target amide .
Table 1: Amidation Reaction Conditions and Yields
| Acid Chloride Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propanoyl chloride | Et₃N | DCM | 25–30 | 78 |
| 3-(3,4-Dimethoxyphenyl)propanoyl chloride | Pyridine | THF | 40–50 | 65 |
Alternative approaches from Source employ carbodiimide coupling agents (e.g., EDC/HCl) with hydroxybenzotriazole (HOBt) in DMF to directly conjugate the carboxylic acid to the benzimidazole amine, achieving yields of 72–80% .
Nitro Group Reduction and Catalytic Hydrogenation Alternatives
A critical step in synthesizing the benzimidazole intermediate involves reducing nitro groups to amines. Source highlights the use of iron-acetic acid systems as a cost-effective alternative to catalytic hydrogenation. For example, reducing ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate with iron powder in tetrahydrofuran (THF) and water at 60–70°C, followed by acetic acid addition, achieves complete reduction within 2 hours . This method avoids catalyst poisoning issues associated with palladium on carbon (Pd/C).
Table 2: Comparison of Reduction Methods
| Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fe-AcOH | THF/H₂O | 60–70 | 2 | 92 |
| H₂/Pd-C | Ethanol | 25–30 | 6 | 88 |
| Na₂S₂O₄ | H₂O/EtOH | 50–60 | 4 | 75 |
The iron-acetic acid system is preferred for large-scale synthesis due to its scalability and reduced reliance on noble metal catalysts .
Purification and Recrystallization Protocols
Final purification of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is achieved through recrystallization. Source describes dissolving the crude product in ethyl acetate at 70–80°C, followed by gradual cooling to 0–5°C to induce crystallization. This process increases purity from 85% to >98%, with residual solvents removed via azeotropic distillation with toluene .
Alternative solvent systems include acetone-water mixtures (3:1 v/v), which yield needle-like crystals with similar purity. Source reports using silica gel column chromatography with ethyl acetate/hexane (1:1) as an eluent for preliminary purification before recrystallization, particularly when synthetic byproducts are present .
Troubleshooting Common Synthetic Challenges
-
Byproduct Formation : Alkylation of the benzimidazole nitrogen can produce N3-methyl isomers. Source recommends using bulky bases like DBU (1,8-diazabicycloundec-7-ene) to suppress side reactions.
-
Acid Sensitivity : The dimethoxyphenyl group is prone to demethylation under strongly acidic conditions. Neutral pH during amidation and low-temperature recrystallization mitigate this issue .
-
Solvent Selection : THF and DCM are preferred for amidation due to their inertness, whereas DMF may lead to over-alkylation if residual dimethylamine is present .
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
Conditions :
-
Acidic : 6M HCl, reflux (110°C, 12–24 hours) → 3-(3,4-dimethoxyphenyl)propanoic acid.
-
Basic : 2M NaOH, 80°C (6–8 hours) → 3-(2-methyl-1H-benzimidazol-5-yl)propanamine.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid | 75–85 | |
| Basic hydrolysis | 2M NaOH, 80°C | Amine | 60–70 |
Reduction of Amide to Amine
The amide bond can be reduced to a secondary amine using strong reducing agents.
Conditions :
-
LiAlH₄ in dry THF, 0°C → room temperature (4–6 hours) → N-(2-methyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamine .
| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 50–60 |
Electrophilic Substitution on Benzimidazole
The 2-methyl-benzimidazole moiety undergoes electrophilic substitution at position 1 or 3.
Nitration
Conditions :
-
HNO₃/H₂SO₄ (1:3), 0°C → room temperature (2 hours) → Nitro derivatives at position 1 or 3 of benzimidazole .
| Reagents | Temperature | Product | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT | 1-Nitro derivative | >80% | 65–75 |
Sulfonation
Conditions :
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group can undergo demethylation to form catechol derivatives.
Conditions :
-
BBr₃ in CH₂Cl₂, −78°C → room temperature (12 hours) → 3-(3,4-dihydroxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide .
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂ | −78°C → RT | 70–80 |
Cross-Coupling Reactions
The benzimidazole nitrogen or aromatic protons participate in metal-catalyzed couplings.
Buchwald–Hartwig Amination
Conditions :
| Catalyst | Base | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | Cs₂CO₃ | Xantphos | 55–65 |
Interaction with Biological Targets
The compound’s dimethoxyphenyl and benzimidazole groups facilitate non-covalent interactions:
Comparative Reactivity with Structural Analogs
Reactivity differences due to substituent variations:
| Compound | Structural Feature | Key Reactivity Difference |
|---|---|---|
| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide | Cyclopropyl group | Enhanced stability in acidic hydrolysis |
| N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide | Tetrahydrofuran ring | Reduced electrophilic substitution at benzimidazole |
Degradation Pathways
Under accelerated stability conditions (40°C/75% RH), degradation products include:
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity, or modulating signaling pathways. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights
Core Heterocycle Variations: The benzimidazole core in the target compound (vs. benzoxazole or benzothiazole ) offers a balance of electron density for interactions with aromatic residues in enzyme active sites. Pyridine-linked propanamides () prioritize planar stacking with hydrophobic pockets, while tetrazole-containing analogs () introduce polarity for solubility .
Substituent Effects: Methoxy Position: The target’s 3,4-dimethoxy configuration (vs. 2,5-dimethoxy in ) provides ortho-substitution, enhancing steric hindrance and π-stacking in chiral environments. This positional isomerism could influence selectivity for receptors like adrenergic or dopaminergic systems . Methyl vs.
Linker and Functional Groups :
Biological Activity
3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with a propanamide moiety, a 3,4-dimethoxyphenyl group, and a 2-methyl-1H-benzimidazole, suggesting diverse pharmacological properties.
- Molecular Formula : C19H21N3O3
- Molecular Weight : 339.4 g/mol
The presence of both dimethoxy and benzimidazole functionalities indicates potential for various biological activities, including anticancer properties.
Biological Activity Overview
Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide exhibit significant cytotoxicity against various cancer cell lines. The structural features of this compound may enhance its pharmacological effects compared to other derivatives.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance:
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
| Compound C | MCF7 | 12.50 |
| Compound D | A549 | 26.00 |
These values indicate that certain derivatives exhibit potent cytotoxic effects, suggesting that modifications in the chemical structure can significantly influence biological activity.
The mechanism by which 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide exerts its effects is likely multifaceted. Compounds containing benzimidazole rings are known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Apoptosis Induction
Research has shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation. For example, studies have demonstrated that compounds with similar structures activate apoptotic pathways in MCF7 cells, leading to increased caspase-3 cleavage.
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer activity of a related compound demonstrated significant growth inhibition in the MCF7 breast cancer cell line with an IC50 value comparable to standard treatments like Tamoxifen. The study highlighted the compound's ability to induce apoptosis and suggested further exploration of structural modifications to enhance efficacy.
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives indicated that specific substitutions on the phenyl ring could enhance cytotoxicity. The presence of methoxy groups at particular positions was found to improve interactions with cellular targets.
Q & A
Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide, and what intermediates are critical?
The synthesis typically involves coupling a 3,4-dimethoxyphenylpropanoyl derivative with a substituted benzimidazole amine. A common approach is to react 3-(3,4-dimethoxyphenyl)propanoic acid derivatives (e.g., acyl chlorides or activated esters) with 5-amino-2-methyl-1H-benzimidazole under nucleophilic acyl substitution conditions. For example, describes analogous reactions using THF as a solvent and NaHCO₃ as a base for coupling aryl amines with propanamide precursors . Key intermediates include the acyl chloride derivative of 3-(3,4-dimethoxyphenyl)propanoic acid and the 2-methyl-1H-benzimidazol-5-amine scaffold.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Characterization relies on a combination of:
- ¹H/¹³C-NMR : To confirm the presence of the 3,4-dimethoxyphenyl group (e.g., aromatic protons at δ 6.7–7.2 ppm and methoxy signals at δ ~3.8 ppm) and the benzimidazole moiety (NH resonance at δ ~12.5 ppm) .
- IR Spectroscopy : Key absorption bands include C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., calculated for C₂₀H₂₁N₃O₃: 351.1583 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during benzimidazole coupling?
Low yields (e.g., 22% in ) often arise from steric hindrance or poor nucleophilicity of the benzimidazole amine. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO may enhance reactivity compared to THF .
- Catalysis : Use of coupling agents (e.g., HATU or EDCI) to activate the carboxylic acid moiety .
- Temperature Control : Elevated temperatures (50–80°C) can accelerate acyl transfer but must avoid decomposition of heat-sensitive intermediates .
Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions with receptors like G-protein-coupled receptors (GPRs) or enzymes. highlights the use of docking to evaluate similar propanamide derivatives against RAGE receptors, focusing on hydrogen bonding with the benzimidazole NH and hydrophobic interactions with the dimethoxyphenyl group . Density Functional Theory (DFT) calculations can further optimize the compound’s electrostatic potential surface for target specificity.
Q. How can crystallographic data discrepancies be resolved during structural determination?
For X-ray crystallography, use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. emphasizes iterative refinement of thermal parameters and occupancy factors, particularly for flexible methoxy groups . Twinning or disorder in the benzimidazole ring may require alternative space group assignments or constraints during refinement.
Q. What strategies mitigate conflicting spectral data in structural elucidation?
Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) can arise from tautomerism in the benzimidazole ring or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., NH proton exchange) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign quaternary carbons .
- Crystallographic Validation : Cross-verify spectroscopic assignments with X-ray-derived bond lengths and angles .
Methodological Considerations
- Synthetic Reproducibility : Document reaction stoichiometry and purification steps (e.g., recrystallization solvents) meticulously, as minor variations can drastically alter yields .
- Data Integrity : Use multiple orthogonal techniques (e.g., NMR + HRMS + XRD) to confirm structure and purity, especially for analogues with close physical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
